molecular formula C16H25B2BrO4S B1527167 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 942070-04-4

2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1527167
CAS No.: 942070-04-4
M. Wt: 415 g/mol
InChI Key: BAEDDMMLLGEBGP-UHFFFAOYSA-N
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Description

The compound “2,2’-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical with the CAS Number: 942070-04-4 . It has a molecular weight of 414.96 . The IUPAC name for this compound is 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25B2BrO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Optical Properties of Novel Molecules

The compound has been utilized in the synthesis of H-shaped silicon-containing molecules with bithiophene units, demonstrating significant absorption and fluorescence properties, which are essential for applications in optoelectronics and photonics (Naka et al., 2013).

Electrochemical Synthesis and Polymerization

Electrochemical methods have been employed to synthesize bis(2-thienyl) silanes and related compounds, serving as precursors for poly[(silanylene)thiophene]s, indicating the versatility of electrochemical synthesis in creating materials with potential electronic applications (Moreau et al., 1996).

Regioselective Cross-Coupling Reactions

The compound is crucial for regioselective palladium(0)-catalyzed cross-coupling reactions, offering a pathway to various substituted thiophenes, which are valuable in materials science and organic electronics (Đặng Thanh Tùng et al., 2009).

Catalysis in Polymer Synthesis

Its role extends to catalysis, where it aids in the synthesis of optically active polymers, highlighting its importance in creating materials with specific optical properties for advanced applications (Zhou & Kawakami, 2005).

Metalation and Luminescence Properties

Metalation with gold(I) compounds has been explored, yielding complexes with altered optical properties, which is critical for developing new luminescent materials (Peay et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mechanism of Action

Target of Action

It is commonly used in organic synthesis, particularly as a ligand in catalytic reactions .

Mode of Action

It is known that this compound can participate in borylation reactions . In these reactions, it can form bonds with other molecules, facilitating various chemical transformations.

Biochemical Pathways

Its role as a ligand in catalytic reactions suggests that it may influence a variety of biochemical pathways depending on the specific reaction conditions and the other reactants present .

Result of Action

The molecular and cellular effects of 2,2’-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are largely dependent on the specific reactions it is used in. As a ligand in catalytic reactions, it can facilitate the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of 2,2’-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalyst used .

Properties

IUPAC Name

2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25B2BrO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEDDMMLLGEBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25B2BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718347
Record name 2,2'-(3-Bromothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-04-4
Record name 2,2′-(3-Bromo-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942070-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(3-Bromothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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